molecular formula C10H14O B6252087 (2-ethyl-3-methylphenyl)methanol CAS No. 1427363-77-6

(2-ethyl-3-methylphenyl)methanol

Cat. No. B6252087
CAS RN: 1427363-77-6
M. Wt: 150.2
InChI Key:
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Description

(2-ethyl-3-methylphenyl)methanol, also known as 2-E3-MP, is a synthetic compound used in scientific research and laboratory experiments. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

(2-ethyl-3-methylphenyl)methanol has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of drugs, as well as in the study of biochemical and physiological processes. It has also been used in studies of the metabolism of drugs and their effects on the body. In addition, (2-ethyl-3-methylphenyl)methanol has been used in the study of the effects of environmental toxins on human health.

Mechanism of Action

The mechanism of action of (2-ethyl-3-methylphenyl)methanol is not fully understood. It is believed to act as an agonist of certain receptors in the body, resulting in the activation of certain metabolic pathways. It has also been suggested that (2-ethyl-3-methylphenyl)methanol may interact with certain enzymes, resulting in the production of certain metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-ethyl-3-methylphenyl)methanol have not been fully studied. However, it has been suggested that (2-ethyl-3-methylphenyl)methanol may have an effect on the metabolism of certain drugs, as well as on the production of certain metabolites. It has also been suggested that (2-ethyl-3-methylphenyl)methanol may have an effect on the regulation of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

The main advantage of using (2-ethyl-3-methylphenyl)methanol in lab experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, the effects of (2-ethyl-3-methylphenyl)methanol on the body are not fully understood, and it can be difficult to control the concentrations of the compound in experiments.

Future Directions

Future research should focus on further elucidating the mechanism of action of (2-ethyl-3-methylphenyl)methanol, as well as its effects on the metabolism of drugs and hormones. In addition, further research should be conducted to determine the safety and efficacy of using (2-ethyl-3-methylphenyl)methanol in laboratory experiments. Finally, research should be conducted to develop new methods for synthesizing (2-ethyl-3-methylphenyl)methanol, as well as methods for controlling the concentrations of the compound in experiments.

Synthesis Methods

(2-ethyl-3-methylphenyl)methanol is synthesized from the reaction of 2-ethyl-3-methylphenol and methanol in the presence of a catalyst. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is exothermic, and the reaction temperature should be carefully monitored to prevent the formation of byproducts. The reaction yields a white solid that is soluble in water and can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-ethyl-3-methylphenyl)methanol involves the alkylation of 2-ethyl-3-methylphenol with a suitable alkylating agent in the presence of a strong base.", "Starting Materials": [ "2-ethyl-3-methylphenol", "Alkylating agent (e.g. methyl iodide, ethyl bromide)", "Strong base (e.g. sodium hydride, potassium tert-butoxide)", "Solvent (e.g. dimethylformamide, dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve 2-ethyl-3-methylphenol in a suitable solvent.", "Step 2: Add the alkylating agent to the reaction mixture and stir at room temperature for a suitable period of time.", "Step 3: Add the strong base to the reaction mixture and stir for a further period of time.", "Step 4: Quench the reaction by adding water or an acid to the mixture.", "Step 5: Extract the product with a suitable organic solvent.", "Step 6: Purify the product by distillation or recrystallization." ] }

CAS RN

1427363-77-6

Product Name

(2-ethyl-3-methylphenyl)methanol

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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